molecular formula C21H17N3O4S B12026811 3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 609794-11-8

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B12026811
CAS No.: 609794-11-8
M. Wt: 407.4 g/mol
InChI Key: MXPWRPDZLCHSRN-FBMGVBCBSA-N
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Description

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrole ring, a thiadiazole ring, and various functional groups such as hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting a suitable precursor with thiosemicarbazide under oxidative conditions.

    Functional Group Modifications: The hydroxyl, methoxy, and benzoyl groups can be introduced through various functional group transformations, such as hydroxylation, methylation, and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for the development of new drugs or bioactive molecules. Its structural features may allow it to interact with specific biological targets.

    Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile candidate for drug development.

    Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one depends on its specific interactions with molecular targets. These interactions can involve:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings

Properties

CAS No.

609794-11-8

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H17N3O4S/c1-12-22-23-21(29-12)24-17(13-6-4-3-5-7-13)16(19(26)20(24)27)18(25)14-8-10-15(28-2)11-9-14/h3-11,17,25H,1-2H3/b18-16+

InChI Key

MXPWRPDZLCHSRN-FBMGVBCBSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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